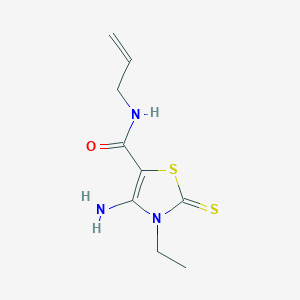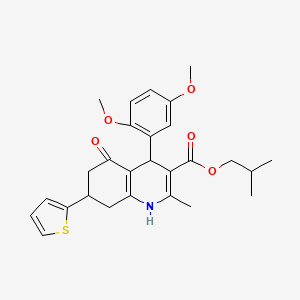
Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-5-(Cyclohexylcarbamoyl)-2-(2,4-Dichlorbenzamido)-4-methylthiophen-3-carboxylat ist eine synthetische organische Verbindung, die zur Klasse der Thiophenderivate gehört. Thiophenverbindungen sind bekannt für ihre vielfältigen Anwendungen in der pharmazeutischen Chemie, Materialwissenschaft und organischen Synthese.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-5-(Cyclohexylcarbamoyl)-2-(2,4-Dichlorbenzamido)-4-methylthiophen-3-carboxylat beinhaltet in der Regel mehrstufige organische Reaktionen. Die Ausgangsstoffe können Cyclohexylisocyanat, 2,4-Dichlorbenzoylchlorid und Ethyl-4-methylthiophen-3-carboxylat sein. Die Reaktionen werden üblicherweise unter kontrollierten Bedingungen durchgeführt, wie z. B. bestimmten Temperaturen, Lösungsmitteln und Katalysatoren.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Skalierung der Labor-Synthesemethoden beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen für höhere Ausbeuten, die Verwendung von Reagenzien in Industriequalität und der Einsatz von großtechnischen Reaktoren und Reinigungssystemen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials might include cyclohexyl isocyanate, 2,4-dichlorobenzoyl chloride, and ethyl 4-methylthiophene-3-carboxylate. The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-5-(Cyclohexylcarbamoyl)-2-(2,4-Dichlorbenzamido)-4-methylthiophen-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Thiolen oder anderen reduzierten Derivaten führen.
Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.
Gängige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden oft verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel oder Nukleophile können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden führen, während die Reduktion Thiole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Zwischenprodukt in der organischen Synthese verwendet.
Medizin: Mögliche Verwendung in der Medikamentenentwicklung und pharmazeutischen Chemie.
Industrie: Wird bei der Herstellung von fortschrittlichen Materialien und Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-5-(Cyclohexylcarbamoyl)-2-(2,4-Dichlorbenzamido)-4-methylthiophen-3-carboxylat würde von seinen spezifischen Interaktionen mit molekularen Zielstrukturen abhängen. Es könnte die Bindung an bestimmte Enzyme oder Rezeptoren, die Veränderung biochemischer Pfade oder die Modulation zellulärer Funktionen beinhalten.
Wirkmechanismus
The mechanism of action of Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate would depend on its specific interactions with molecular targets. It might involve binding to specific enzymes or receptors, altering biochemical pathways, or modulating cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-5-(Cyclohexylcarbamoyl)-2-(Benzamido)-4-methylthiophen-3-carboxylat
- Ethyl-5-(Carbamoyl)-2-(2,4-Dichlorbenzamido)-4-methylthiophen-3-carboxylat
- Ethyl-5-(Cyclohexylcarbamoyl)-2-(2,4-Dichlorbenzamido)-4-thiophen-3-carboxylat
Einzigartigkeit
Ethyl-5-(Cyclohexylcarbamoyl)-2-(2,4-Dichlorbenzamido)-4-methylthiophen-3-carboxylat ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die im Vergleich zu ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleihen können.
Eigenschaften
Molekularformel |
C22H24Cl2N2O4S |
|---|---|
Molekulargewicht |
483.4 g/mol |
IUPAC-Name |
ethyl 5-(cyclohexylcarbamoyl)-2-[(2,4-dichlorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H24Cl2N2O4S/c1-3-30-22(29)17-12(2)18(20(28)25-14-7-5-4-6-8-14)31-21(17)26-19(27)15-10-9-13(23)11-16(15)24/h9-11,14H,3-8H2,1-2H3,(H,25,28)(H,26,27) |
InChI-Schlüssel |
JADVNYREAUHNIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11596014.png)
![methyl (4Z)-4-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11596029.png)
![(5E)-3-benzyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11596030.png)
![6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11596034.png)

![3-{[3-Cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoic acid](/img/structure/B11596041.png)

![(5Z)-5-({2-Bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11596055.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11596060.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-7-(4-methoxyphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11596066.png)

![N-hexyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11596075.png)

